N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine
Overview
Description
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, also known as N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, is a novel synthetic compound that has been developed for use in biomedical research. This compound has been found to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been found to have potential applications in the treatment of neurological disorders and in the development of new drugs.
Scientific Research Applications
Antimicrobial and Anticancer Properties
- Novel pyrazole derivatives, including the compound , have shown potential as antimicrobial and anticancer agents. Some derivatives exhibited higher anticancer activity than the reference drug, doxorubicin, indicating their potential in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Biological Activity
- Various derivatives of 3,5-dimethyl-1H-pyrazole, including those incorporating N-(4-chlorophenyl), have been synthesized and found to exhibit good antibacterial activity (Al-Smaisim, 2012).
Antioxidant and Anti-Lipid Peroxidation Activity
- Some compounds, including those derived from N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine, demonstrated significant antioxidant and anti-lipid peroxidation activities. These properties are valuable in combating oxidative stress-related diseases (Thalassitis et al., 2014).
Neuroprotective Agent for Ischemia-Reperfusion Damage
- A related compound, KR-31543, showed promise as a neuroprotective agent for ischemia-reperfusion damage, indicating the potential of N-(4-chlorophenyl) derivatives in neurological therapeutic applications (Kim et al., 2002).
Structural Characterization and Molecular Docking Studies
- Structural characterization and molecular docking studies of compounds, including those based on N-(4-chlorophenyl) derivatives, have been conducted. These studies help in understanding the interaction of these compounds with biological targets, which is crucial for drug development (Titi et al., 2020).
Synthesis of Functionalized Compounds
- The synthesis of functionally diverse compounds using N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine as a precursor has been explored, demonstrating the versatility of this compound in organic synthesis (Gunasekaran, Prasanna, & Perumal, 2014).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7/c1-10-8-11(2)25(23-10)17-21-15(14-16(22-17)24(3)9-19-14)20-13-6-4-12(18)5-7-13/h4-9H,1-3H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQOPNIPUIOXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C)NC4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine | |
CAS RN |
1063331-94-1 | |
Record name | NS13001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16898 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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